

# Application Notes and Protocols for JNJ-39758979 in Murine Models of Asthma

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JNJ-39758979

Cat. No.: B1673020

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **JNJ-39758979**, a potent and selective histamine H4 receptor (H4R) antagonist, in preclinical murine models of asthma. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in allergic airway inflammation.

## Introduction

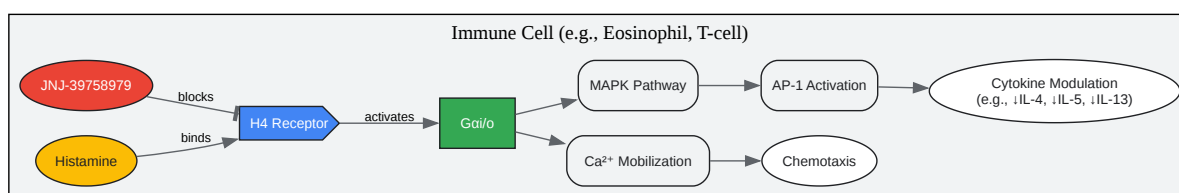
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production, largely driven by a T-helper type 2 (Th2) immune response. Histamine, a key mediator in allergic reactions, exerts its effects through four distinct G-protein coupled receptors (H1R-H4R). The histamine H4 receptor is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells, and plays a crucial role in modulating immune and inflammatory responses.<sup>[1][2]</sup> **JNJ-39758979** is a potent and selective antagonist of the H4 receptor, and has demonstrated dose-dependent activity in preclinical models of asthma, suggesting its potential as a therapeutic agent for this disease.<sup>[1][2]</sup>

## Mechanism of Action

**JNJ-39758979** acts by blocking the signaling of the histamine H4 receptor. In the context of asthma, H4R activation on immune cells is believed to contribute to the inflammatory cascade.

By antagonizing this receptor, **JNJ-39758979** is expected to inhibit the chemotaxis and activation of key inflammatory cells, particularly eosinophils, and modulate the production of pro-inflammatory cytokines.

## Signaling Pathway of the Histamine H4 Receptor in Immune Cells



[Click to download full resolution via product page](#)

Caption: Histamine H4 Receptor Signaling Pathway in Immune Cells.

## Application in Murine Models of Asthma

**JNJ-39758979** has been evaluated in the ovalbumin (OVA)-induced murine model of allergic asthma, a widely used model that recapitulates key features of human asthma, including eosinophilic airway inflammation and AHR.

## Data Presentation

The following table summarizes the quantitative data on the effect of **JNJ-39758979** in the OVA-induced murine asthma model.

Experimental Model	Treatment Group	Dose (mg/kg)	Endpoint	Result	Reference
OVA-Induced Asthma (Mouse)	JNJ-39758979	0.2 - 20	Eosinophil Infiltration in BALF	Dose-dependent reduction	<a href="#">[1]</a>
Isolated Mouse Bone Marrow-Derived Mast Cells	JNJ-39758979	-	Histamine-Induced Chemotaxis (IC50)	8 nM	<a href="#">[1]</a>

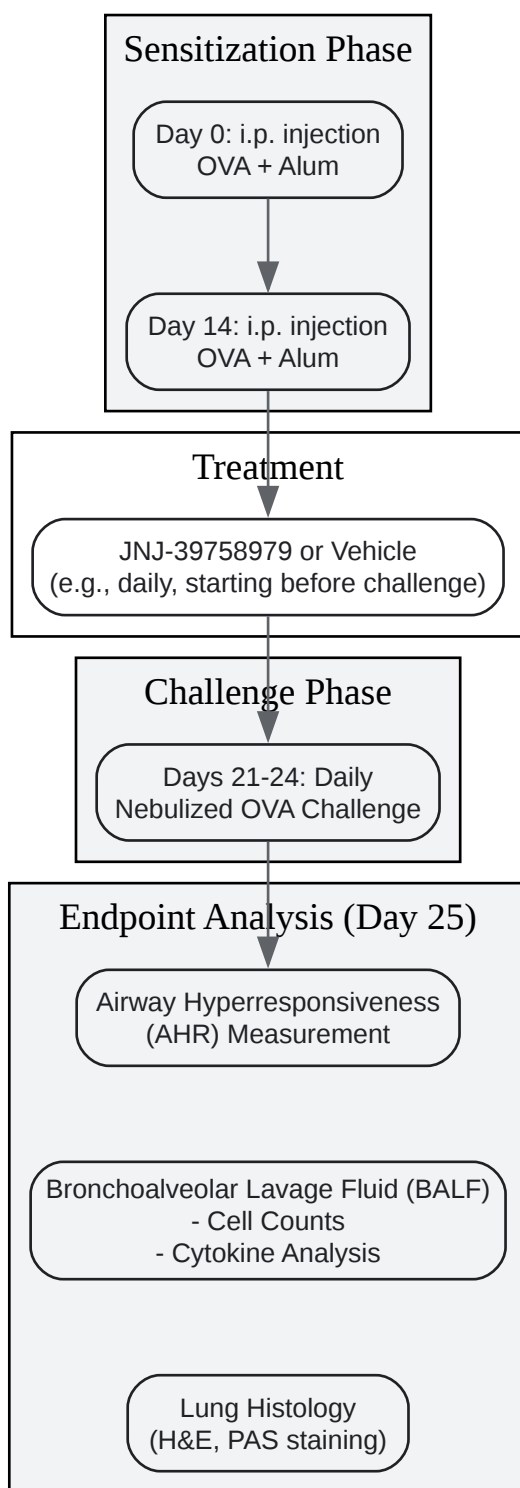
Note: Specific percentage reduction values for eosinophil infiltration at different doses are not publicly available. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

## Experimental Protocols

### Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This protocol describes a standard method for inducing allergic airway inflammation in mice using ovalbumin.

- Female BALB/c mice (6-8 weeks old)
- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- **JNJ-39758979** (vehicle to be determined based on solubility and administration route)
- Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
- Nebulizer system



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for OVA-Induced Asthma Model.

- Sensitization:
  - On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100  $\mu$ L of a solution containing 20  $\mu$ g of OVA emulsified in 2 mg of alum in sterile saline.
  - Control groups should receive an i.p. injection of saline or alum alone.
- Treatment:
  - Administer **JNJ-39758979** or vehicle to the treatment and control groups, respectively. The administration route (e.g., oral gavage, intraperitoneal injection) and frequency (e.g., once or twice daily) should be determined based on the pharmacokinetic properties of the compound.
  - A recommended starting dose range for **JNJ-39758979** is 0.2 to 20 mg/kg.[\[1\]](#)
  - Treatment should typically commence prior to the challenge phase (e.g., from day 18 to day 24).
- Challenge:
  - From day 21 to day 24, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using a nebulizer.
  - The control group should be challenged with saline aerosol.
- Endpoint Analysis (24-48 hours after the final challenge):
  - Airway Hyperresponsiveness (AHR) Measurement:
    - Anesthetize the mice and place them in a whole-body plethysmograph.
    - Measure baseline airway resistance.
    - Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance (Penh).
  - Bronchoalveolar Lavage (BAL):

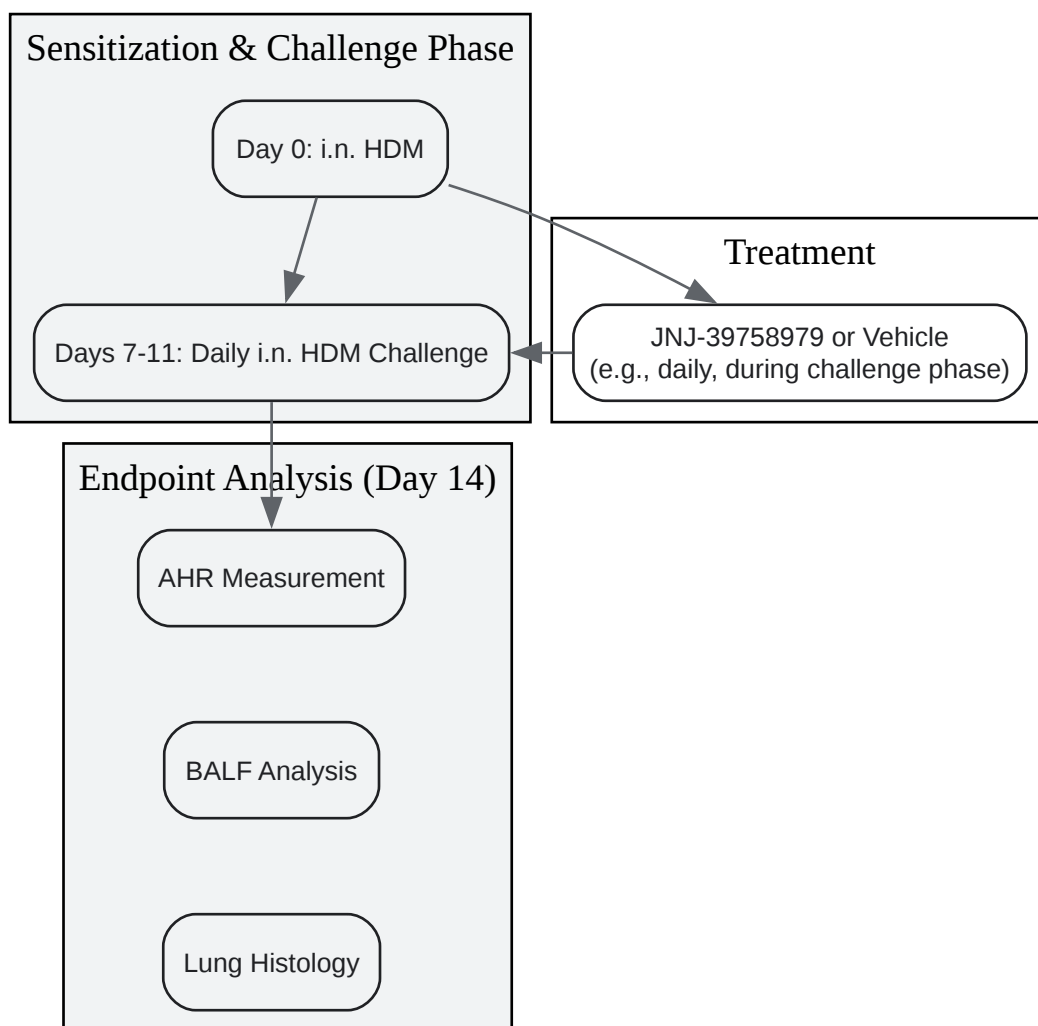
- Euthanize the mice and cannulate the trachea.
- Lavage the lungs with a fixed volume of sterile saline (e.g., 2 x 0.5 mL).
- Collect the bronchoalveolar lavage fluid (BALF).
- Determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
- Cytokine Analysis:
  - Centrifuge the BALF and collect the supernatant.
  - Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
- Lung Histology:
  - Perfuse the lungs with saline and fix them in 10% neutral buffered formalin.
  - Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for evaluation of mucus production and goblet cell hyperplasia.

## House Dust Mite (HDM)-Induced Murine Model of Allergic Asthma

For a more clinically relevant model, researchers can utilize house dust mite (HDM) extract to induce allergic airway inflammation.

- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- House Dust Mite (HDM) extract (e.g., from *Dermatophagoides pteronyssinus* or *Dermatophagoides farinae*)

- Sterile, pyrogen-free saline (0.9% NaCl)
- **JNJ-39758979**
- Anesthesia (e.g., isoflurane)



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for HDM-Induced Asthma Model.

- Sensitization and Challenge:
  - On day 0, lightly anesthetize the mice and intranasally (i.n.) administer a sensitizing dose of HDM extract (e.g., 25 µg of protein in 20-40 µL of saline).

- From day 7 to day 11, challenge the mice daily with an i.n. administration of a lower dose of HDM extract (e.g., 5 µg of protein in 20-40 µL of saline).
- Control groups should receive i.n. saline.
- Treatment:
  - Administer **JNJ-39758979** or vehicle as described in the OVA model protocol. Treatment can be initiated before the challenge phase.
- Endpoint Analysis (24-72 hours after the final challenge):
  - Perform AHR measurement, BALF analysis (cell counts and cytokine levels), and lung histology as described in the OVA model protocol.

## Conclusion

**JNJ-39758979** is a promising therapeutic candidate for asthma that targets the histamine H4 receptor. The provided application notes and protocols offer a framework for researchers to further investigate its efficacy in preclinical murine models of allergic airway inflammation. Future studies should focus on generating comprehensive dose-response data for various endpoints, including AHR and Th2 cytokine production, to fully characterize the therapeutic potential of **JNJ-39758979**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-39758979 in Murine Models of Asthma]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b1673020#nj-39758979-use-in-murine-models-of-asthma>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)